5-Mercapto-1H-tetrazole-1-acetic acid
Overview
Description
5-Mercapto-1H-tetrazole-1-acetic acid is a heterocyclic compound with the molecular formula C3H4N4O2S. It is known for its unique structure, which includes a tetrazole ring and a mercapto group.
Mechanism of Action
Target of Action:
MTAA is a compound with potential biological activityThe tetrazole ring can act as a replacement for carboxylic acids in medicinal chemistry . Therefore, we can infer that MTAA may interact with relevant biological targets through its tetrazole moiety.
Mode of Action:
The mode of action of MTAA likely involves its interaction with specific proteins or enzymes. As a tetrazole derivative, MTAA may form coordination complexes with transition metal ions, influencing their activity. For example, tetrazole ligands have been used to stabilize metal nanoparticles in water . In the case of MTAA, it could potentially bind to metal ions or other biomolecules, affecting their function.
Biochemical Analysis
Biochemical Properties
5-Mercapto-1H-tetrazole-1-acetic acid has been found to play a role in biochemical reactions, particularly in the formation of transition metal complexes . The sulfhydryl group in the compound has good coordination ability, which allows it to participate in coordination with heterocyclic nitrogen
Molecular Mechanism
It is known to participate in coordination with heterocyclic nitrogen due to the presence of a sulfhydryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid typically involves the reaction of 1H-Tetrazole-1-acetamide with sulfur-containing reagents. One common method is the reaction of 1H-Tetrazole-1-acetamide, 2,5-dihydro-N,N-dimethyl-5-thioxo- with appropriate reagents under controlled conditions . The reaction conditions often include moderate temperatures and the use of solvents such as water or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-1H-tetrazole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercapto group to a thiol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted tetrazoles. These products have diverse applications in various fields .
Scientific Research Applications
5-Mercapto-1H-tetrazole-1-acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Mercapto-1H-tetrazole-1-methanesulfonic acid: Similar in structure but with a methanesulfonic acid group instead of an acetic acid group.
5-Mercapto-1-methyltetrazole: Contains a methyl group instead of an acetic acid group.
1-Butyl-1H-tetrazole-5-thiol: Features a butyl group and a thiol group.
Uniqueness
5-Mercapto-1H-tetrazole-1-acetic acid is unique due to its combination of a mercapto group and an acetic acid group, which provides distinct chemical properties and reactivity. This combination allows it to act as a versatile ligand in various chemical reactions and applications .
Properties
IUPAC Name |
2-(5-sulfanylidene-2H-tetrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQEHLQKASWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=S)N=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206357 | |
Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57658-36-3 | |
Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57658-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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